4-叔丁基-2-甲基哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

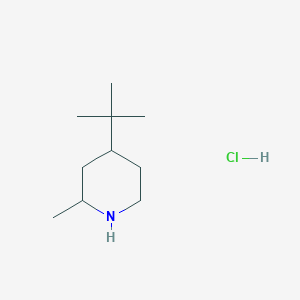

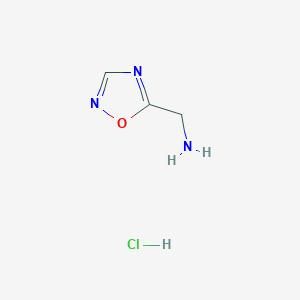

4-Tert-butyl-2-methylpiperidine hydrochloride is a chemical compound known for its unique molecular structure and various chemical properties. While specific research on this exact compound is limited, studies on similar piperidine derivatives provide insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 4-tert-butyl-2-methylpiperidine derivatives involves multiple steps, including chlorination reactions, addition reactions, and reductions. For example, one efficient route to a similar compound, 1-tert-butyl-4-chloropiperidine, involves chlorination mediated by thionyl chloride and the suppression of side-product formation through specific additives (Amato et al., 2005). Another method outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating novel inhibitors, showcasing the versatility in synthesizing related piperidine compounds (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular and solid-state structures of piperidine derivatives reveal that bulky substituents like the tert-butyl group can significantly influence the compound's overall conformation and intermolecular interactions. For instance, X-ray crystallographic studies of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives have shown that the N-O bond can exhibit unique conformations influenced by the presence of bulky substituents, affecting the molecular packing and stability of these compounds (Anderson et al., 1993).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The reaction of 4′-chloro-2,2′:6′,2″-terpyridine with 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl showcases how piperidine compounds can be used to synthesize complex molecules with specific properties, such as spin-labeled terpyridines (Halcrow et al., 1998).

科学研究应用

合成和化学反应

4-叔丁基-2-甲基哌啶盐酸盐参与复杂有机化合物和中间体的合成,在各种化学反应中作为前体或试剂。例如,其衍生物被用于合成蛋白酪氨酸激酶抑制剂,展示了其在制药研究中的重要性(Chen Xin-zhi, 2011)。此外,该化合物的用途延伸到研究六元饱和杂环的构型,其中其衍生物被用作NMR研究的模型化合物,有助于理解对映异构体氧化产物的立体化学(M. Buděšínský等,2014)。

材料科学和光伏

在材料科学中,特别是在染料敏化太阳能电池(DSSCs)领域,4-叔丁基-2-甲基哌啶盐酸盐的衍生物,如叔丁基吡啶,被添加到氧化还原电解质中,以提高DSSCs的性能。这种添加导致开路电压显著增加,归因于TiO2带边向负电位移动和电子寿命增加。这种机制对于提高太阳能电池的效率至关重要,展示了该化合物在可再生能源技术中的应用(G. Boschloo, Leif Häggman, A. Hagfeldt, 2006)。

环境修复

4-叔丁基-2-甲基哌啶盐酸盐衍生物的另一个关键应用是在环境修复中。研究表明,像垂柳这样的植物可以吸收和蒸发挥发性有机化合物(VOCs),包括与4-叔丁基-2-甲基哌啶盐酸盐相关的MTBE(甲基叔丁基醚)。这个过程被称为植物修复,突显了利用植物去除或减轻环境污染物的潜力,为传统修复方法提供了可持续的替代方案(Xiao-Zhang Yu, J. Gu, 2006)。

安全和危害

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

4-tert-butyl-2-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-8-7-9(5-6-11-8)10(2,3)4;/h8-9,11H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXBTDFDJTXTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

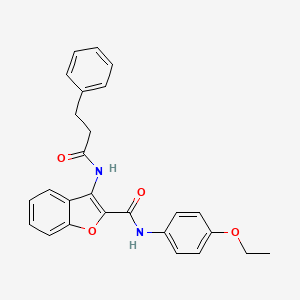

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)

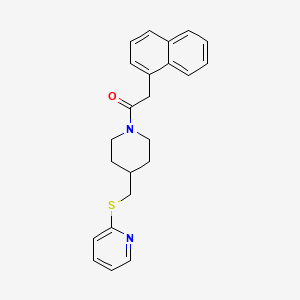

![4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2494408.png)

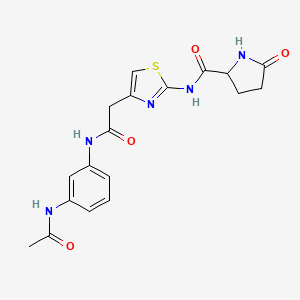

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)